molecular formula C13H9F3O B1311218 1-Phenoxy-2-(trifluoromethyl)benzene CAS No. 106877-16-1

1-Phenoxy-2-(trifluoromethyl)benzene

Cat. No.: B1311218
CAS No.: 106877-16-1
M. Wt: 238.2 g/mol
InChI Key: SMETWUJPGDWRTC-UHFFFAOYSA-N
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Description

1-Phenoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenoxy group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxy-2-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the reaction of phenol with 2-bromo-1-(trifluoromethyl)benzene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids or quinones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.

    Substitution: The phenoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Phenoxy acids, quinones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted phenoxy and trifluoromethyl derivatives.

Scientific Research Applications

1-Phenoxy-2-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals, coatings, and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Phenoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively. The phenoxy group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-Phenoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

  • 2-Phenoxybenzotrifluoride
  • 4-Phenoxybenzotrifluoride

Uniqueness: The unique combination of the phenoxy and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and metabolic stability set it apart from other similar compounds.

Properties

IUPAC Name

1-phenoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMETWUJPGDWRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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